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molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1

Furo[3,2-c]pyridine

Cat. No. B1313802
M. Wt: 119.12 g/mol
InChI Key: WJDMEHCIRPKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273761B2

Procedure details

To a solution of 4-chlorofuro[3,2-c]pyridine (10.0 g, 65.1 mmol) in acetic acid (130 mL) was added zinc (10.0 g, 153 mmol), and the mixture was heated under reflux for 2 hr and filtered. The filtrate was concentrated under reduced pressure. The residue was basified with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (5.67 g, yield 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][N:3]=1>C(O)(=O)C.[Zn]>[O:10]1[C:6]2[CH:5]=[CH:4][N:3]=[CH:2][C:7]=2[CH:8]=[CH:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CO2
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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